molecular formula C14H17NO4 B2391142 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1154969-99-9

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B2391142
CAS No.: 1154969-99-9
M. Wt: 263.293
InChI Key: MDBLBASXTHYNLT-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone is a heterocyclic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin ring system and a 4-hydroxypiperidin-1-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone typically involves the following steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-hydroxypiperidin-1-yl group: This step involves the nucleophilic substitution reaction where the piperidine derivative is introduced to the dioxin ring.

    Formation of the methanone moiety: This can be done through various methods, including oxidation reactions or the use of protecting groups followed by deprotection.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone is unique due to its specific combination of the dioxin ring and piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-10-4-6-15(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12/h1-3,10,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBLBASXTHYNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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